molecular formula C18H34O8 B14363753 1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane CAS No. 94618-62-9

1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane

Cat. No.: B14363753
CAS No.: 94618-62-9
M. Wt: 378.5 g/mol
InChI Key: KBDYJHNLUBMCQH-UHFFFAOYSA-N
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Description

1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[976]tetracosane is a complex organic compound characterized by its unique bicyclic structure and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane typically involves the cyclization of linear polyethers. The reaction conditions often require the presence of strong acids or bases to facilitate the formation of the bicyclic structure. The process may also involve the use of catalysts to increase the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.

Scientific Research Applications

1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery vehicle.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane involves its interaction with molecular targets through its ether linkages. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Crown Ethers: Similar in structure due to the presence of multiple ether linkages.

    Cyclodextrins: Share a cyclic structure and are used in similar applications.

Uniqueness

1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

CAS No.

94618-62-9

Molecular Formula

C18H34O8

Molecular Weight

378.5 g/mol

IUPAC Name

1,11-dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane

InChI

InChI=1S/C18H34O8/c1-17-13-21-5-3-19-4-6-22-14-18(2,16-24-8-7-23-15-17)26-12-10-20-9-11-25-17/h3-16H2,1-2H3

InChI Key

KBDYJHNLUBMCQH-UHFFFAOYSA-N

Canonical SMILES

CC12COCCOCCOCC(COCCOC1)(OCCOCCO2)C

Origin of Product

United States

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